molecular formula C8H6INO4 B14859910 2-Iodo-6-(methoxycarbonyl)isonicotinic acid

2-Iodo-6-(methoxycarbonyl)isonicotinic acid

Cat. No.: B14859910
M. Wt: 307.04 g/mol
InChI Key: VPCWHCBZSWAPIC-UHFFFAOYSA-N
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Description

2-Iodo-6-(methoxycarbonyl)isonicotinic acid is an organic compound that belongs to the family of isonicotinic acids It is characterized by the presence of an iodine atom at the 2-position and a methoxycarbonyl group at the 6-position on the isonicotinic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-(methoxycarbonyl)isonicotinic acid typically involves the iodination of 6-(methoxycarbonyl)isonicotinic acid. One common method is the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-(methoxycarbonyl)isonicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups present.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl derivative of the original compound.

Scientific Research Applications

2-Iodo-6-(methoxycarbonyl)isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Iodo-6-(methoxycarbonyl)isonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by affecting DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid: The parent compound without the iodine and methoxycarbonyl groups.

    Nicotinic Acid: An isomer with the carboxyl group at the 3-position.

    Picolinic Acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness

2-Iodo-6-(methoxycarbonyl)isonicotinic acid is unique due to the presence of both the iodine atom and the methoxycarbonyl group, which confer distinct chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H6INO4

Molecular Weight

307.04 g/mol

IUPAC Name

2-iodo-6-methoxycarbonylpyridine-4-carboxylic acid

InChI

InChI=1S/C8H6INO4/c1-14-8(13)5-2-4(7(11)12)3-6(9)10-5/h2-3H,1H3,(H,11,12)

InChI Key

VPCWHCBZSWAPIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)C(=O)O)I

Origin of Product

United States

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